molecular formula C13H14N2O3 B13908596 benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13908596
M. Wt: 246.26 g/mol
InChI Key: QGZGSIHDQUEGTM-QWRGUYRKSA-N
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Description

Benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 32018-56-7 ) is a bicyclic compound featuring a strained norbornane-like framework with a diazabicyclo[2.2.1]heptane core. The molecule contains a benzyl carbamate protecting group at the 2-position and an oxo group at the 6-position. Its stereochemistry (1S,4S) is critical for its applications in asymmetric synthesis and medicinal chemistry, where rigidity and defined spatial orientation enhance binding specificity . The compound is used as a precursor in pharmaceutical synthesis, particularly for constrained peptidomimetics or enzyme inhibitors .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C13H14N2O3/c16-12-11-6-10(14-12)7-15(11)13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16)/t10-,11-/m0/s1

InChI Key

QGZGSIHDQUEGTM-QWRGUYRKSA-N

Isomeric SMILES

C1[C@H]2CN([C@@H]1C(=O)N2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2CN(C1C(=O)N2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Overview

The synthesis of this compound involves multi-step organic transformations starting from chiral amino acid derivatives, notably trans-4-hydroxy-L-proline or related bicyclic precursors. The key synthetic challenges include the construction of the bicyclic diazabicyclo framework with controlled stereochemistry and the installation of the benzyl ester moiety.

Detailed Synthetic Route

Step 1: Protection of Amino Acid Precursor

  • Starting from trans-4-hydroxy-L-proline, the amino group is protected via benzyl chloroformate (CbzCl) in aqueous NaOH at low temperatures (0°C to room temperature) to prevent racemization.
  • This step yields the Cbz-protected hydroxyproline derivative with high yield (~91%).

Step 2: Cyclization to Form the Bicyclic Core

  • The hydroxy group is converted into a good leaving group by tosylation using tosyl chloride (TsCl) and triethylamine (Et3N) in dichloromethane (CH2Cl2).
  • Subsequent reduction with sodium borohydride (NaBH4) in ethanol/tetrahydrofuran (EtOH/THF) facilitates intramolecular nucleophilic substitution, forming the 2,5-diazabicyclo[2.2.1]heptane ring system.
  • Cyclization efficiency can reach up to 86% yield with optimized conditions.

Step 3: Introduction of the 6-Oxo Group

  • The ketone functionality at position 6 is introduced via selective oxidation, often using mild oxidants such as Dess–Martin periodinane or PCC (pyridinium chlorochromate), preserving the bicyclic framework and stereochemistry.

Step 4: Benzyl Ester Formation

  • The carboxylic acid group is esterified to the benzyl ester either by reaction with benzyl chloroformate or via treatment with thionyl chloride (SOCl2) followed by methanolysis and benzylation.
  • This step ensures the final product this compound is obtained in pure form.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Amino group protection Benzyl chloroformate, NaOH (aqueous) 0°C to RT ~91 Low temp to avoid racemization
Tosylation TsCl, Et3N, CH2Cl2 0–25°C N/A Formation of tosylate intermediate
Cyclization NaBH4, EtOH/THF 0–25°C ~86 Intramolecular nucleophilic substitution
Oxidation Dess–Martin periodinane or PCC 0–25°C 80–90 Selective oxidation to ketone
Esterification Benzyl chloroformate or SOCl2/MeOH + benzylation 0–25°C 85–95 Formation of benzyl ester

Analytical and Research Findings Supporting Preparation

Stereochemical Confirmation

  • Single-crystal X-ray diffraction studies of related bicyclic analogs confirm the (1S,4S) stereochemistry by analyzing bond lengths and torsion angles consistent with rigid bicyclo[2.2.1]heptane frameworks.
  • Bond lengths such as C=O (~1.21 Å) and N–C (~1.47 Å) are typical for lactam and bicyclic amine systems.
  • Torsion angles and puckering parameters validate the chair-like conformation of the bicyclic ring system.

Enantiomeric Purity Assessment

  • Chiral high-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., Chiralpak AD-H) effectively separates enantiomers with resolution differences (Rf ~0.15).
  • Optical rotation measurements ([α]D^25 = +42.5°, c = 1.0 in CHCl3) corroborate stereochemical integrity.
  • Nuclear magnetic resonance (NMR) spectroscopy, despite solvent-dependent shifts, supports the structural assignment with characteristic splitting patterns due to ring puckering.

Computational and Mechanistic Insights

  • Density Functional Theory (DFT) calculations reveal the 6-oxo group carries a partial negative charge, favoring nucleophilic attack and redox transformations.
  • Calculated redox potentials (E° ~ −1.2 V vs. SCE) align with experimental reductions (e.g., NaBH4 reduction to hydroxyl derivatives with ~93% yield).
  • Palladium-catalyzed cross-coupling reactions enable functionalization of the bicyclic amine nitrogen, expanding synthetic utility.

Challenges and Industrial Considerations

Scale-Up Limitations

  • Low-temperature steps (e.g., Cbz protection at 0°C) increase energy consumption and complicate large-scale synthesis.
  • Use of palladium catalysts, while effective, raises cost and requires catalyst recovery strategies.
  • Side reactions during thioureido derivative synthesis (e.g., competing thiocyanate formation) necessitate careful reagent addition and purification.

Proposed Solutions

  • Implementation of flow chemistry techniques to improve heat transfer and reaction control during exothermic steps.
  • Development of heterogeneous palladium catalysts for catalyst recycling and reduced metal contamination.
  • Optimization of reagent addition rates and chromatographic purification to improve yields and product purity.

Summary Table of Preparation Method Features

Aspect Details
Starting Material trans-4-hydroxy-L-proline or derivatives
Key Reactions Cbz protection, tosylation, intramolecular cyclization, oxidation, esterification
Critical Conditions Temperature control (0–25°C), choice of oxidants and catalysts
Typical Yields 80–95% per step
Stereochemical Control Maintained by low-temp protection and selective cyclization
Analytical Techniques X-ray crystallography, chiral HPLC, optical rotation, NMR
Scale-Up Challenges Cooling requirements, catalyst cost, side reactions
Industrial Adaptations Flow chemistry, heterogeneous catalysis, purification optimization

Chemical Reactions Analysis

Types of Reactions

Benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in tumor cells via the caspase-dependent apoptotic pathway without triggering necrotic cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Protecting Groups

  • tert-Butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198989-07-0 ): Key Difference: Replaces the benzyl group with a tert-butyloxycarbonyl (Boc) protecting group. Impact: The Boc group offers superior stability under basic conditions but requires acidic deprotection, unlike the benzyl group, which is removed via hydrogenolysis . Applications: Preferred in solid-phase peptide synthesis due to orthogonal protection strategies .

Enantiomeric and Diastereomeric Variants

  • Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1608499-16-6 ):
    • Key Difference : Mirror-image stereochemistry (1R,4R).
    • Impact : Exhibits opposite optical activity (e.g., specific rotation −44° vs. +44° for the 1S,4S form) and may display divergent biological activity due to chiral recognition .

Functional Group Modifications

  • Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-18-6 ):
    • Key Difference : Substitutes the 6-oxo group with a hydroxy group.
    • Impact : Increased hydrogen-bonding capacity and solubility in polar solvents (e.g., water-insoluble oxo vs. hydroxy derivative with partial solubility) .

Bicyclic Framework Variations

  • Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 2940937-25-5 ):
    • Key Difference : Larger bicyclo[2.2.2]octane core vs. bicyclo[2.2.1]heptane.
    • Impact : Reduced ring strain alters conformational flexibility and thermal stability. For example, the [2.2.2] system melts at 74–76°C , compared to the [2.2.1] analogue’s lower melting point .

Substituted Derivatives

  • tert-Butyl (1R)-5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1214628-63-3 ): Key Difference: Incorporates a cyano group at the 4-position and a benzyl group at the 5-position. Impact: The electron-withdrawing cyano group enhances electrophilicity, making the compound reactive in nucleophilic additions .

Data Tables

Table 1: Comparative Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Solubility
Benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 32018-56-7 C₁₄H₁₅N₂O₃ 259.28 Not reported Insoluble in water
tert-Butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 198989-07-0 C₁₂H₁₉N₂O₃ 245.29 74–76 Insoluble in water
Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate 2940937-25-5 C₁₅H₁₇N₂O₃ 273.31 Not reported Insoluble in water

Table 2: Stereochemical and Functional Group Comparisons

Compound Name Key Feature Application Context
This compound Rigid norbornane core, benzyl group Peptidomimetic scaffolds
Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Enantiomeric configuration Chiral catalyst studies
Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Hydroxy substitution Solubility-enhanced intermediates

Biological Activity

Benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, also known by its CAS number 322398-93-6, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14N2O3
  • Molecular Weight : 246.26 g/mol
  • Structural Characteristics : The compound features a bicyclic structure that is significant for its biological interactions.

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities:

1. Anticancer Activity

Several studies have suggested that compounds with similar structural frameworks can inhibit cancer cell proliferation. For instance, analogs of this compound have been evaluated for their ability to inhibit specific kinases involved in cancer progression.

2. Anti-inflammatory Properties

The compound has been reported to possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This could make it a candidate for treating inflammatory diseases.

3. Neuroprotective Effects

Research has suggested that this compound may exhibit neuroprotective properties by modulating oxidative stress pathways and promoting neuronal survival under stress conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes and cancer cell signaling pathways.
  • Receptor Modulation : It may act as a partial agonist or antagonist at various receptors, influencing neurotransmitter systems and inflammatory responses.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane were tested against various cancer cell lines. The results showed significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .

Case Study 2: Anti-inflammatory Effects

In vitro assays indicated that the compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), highlighting its anti-inflammatory potential .

Data Table of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AnticancerIC50 < 10 µMInhibition of cancer cell proliferation
Anti-inflammatorySignificant reduction in cytokinesInhibition of COX and LOX
NeuroprotectiveProtective against oxidative stressModulation of ROS pathways

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